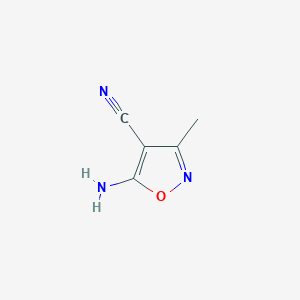
2-Bromo-5-propylthiophene
Übersicht
Beschreibung
“2-Bromo-5-propylthiophene” is an organic compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is one of the numerous organic compounds in the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-propylthiophene” consists of a thiophene ring with a bromine atom attached at the 2nd position and a propyl group attached at the 5th position . The InChI code for this compound is 1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
“2-Bromo-5-propylthiophene” is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available .
Wissenschaftliche Forschungsanwendungen
1. Ipso Attack in Nitration Reactions
The study by Mochalov et al. (1981) examines the transformations of 5-bromo-2-cyclopropylthiophene during nitration, revealing insights into ipso attack mechanisms in thiophene rings. This research highlights the chemical behavior of bromothiophene derivatives in specific reaction conditions, which is crucial for understanding their reactivity and potential applications in organic synthesis (Mochalov et al., 1981).
2. Chemoselective Bromination in Organic Synthesis
Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, a process relevant to the synthesis of bromo-substituted thiophene analogs. This research contributes to the understanding of how bromine atoms are introduced into different positions in a molecule, impacting the synthesis of various organic compounds including those related to 2-bromo-5-propylthiophene (Shirinian et al., 2012).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-Bromo-5-propylthiophene” are not mentioned, thiophene derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4 in thiophene derivatives is useful for halogen exchange or coupling chemistry .
Eigenschaften
IUPAC Name |
2-bromo-5-propylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSRFANKVHIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618241 | |
| Record name | 2-Bromo-5-propylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-propylthiophene | |
CAS RN |
172319-75-4 | |
| Record name | 2-Bromo-5-propylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

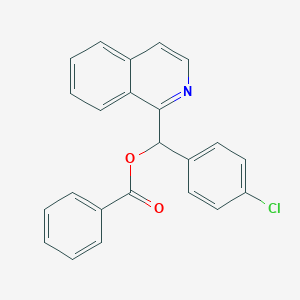

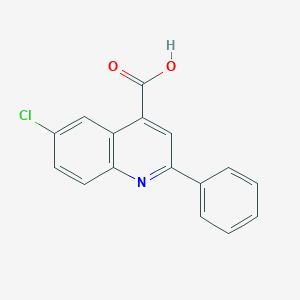


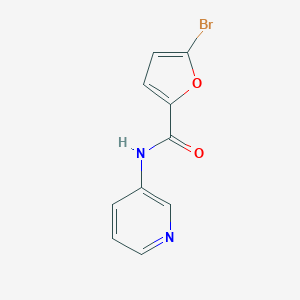
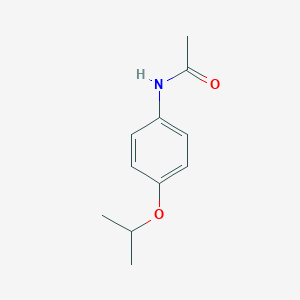
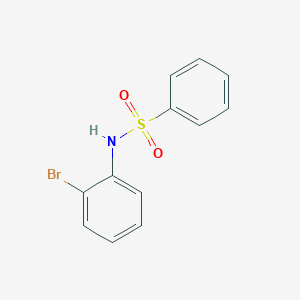
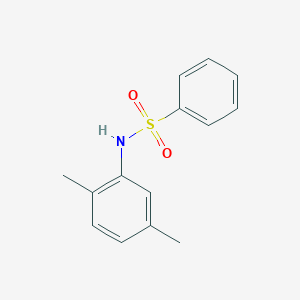
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)
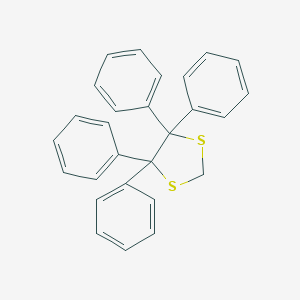
![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)

